1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride
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Overview
Description
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a cyclic ketone to form the spirocyclic core. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the permeability transition pores in mitochondria, which are involved in cellular energy metabolism and apoptosis . This inhibition is achieved through binding to the c subunit of ATP synthase, preventing the formation of the permeability transition pore complex .
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride can be compared with other similar compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: This derivative has an isopropyl group attached to the nitrogen atom, which can influence its reactivity and biological activity.
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride: This compound has a phenyl group attached to the nitrogen atom, which can enhance its binding affinity to certain receptors.
Properties
CAS No. |
1187930-49-9 |
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Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |
InChI Key |
ANBQHYJBNBEUJE-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C(=O)NCN2.Cl.Cl |
Canonical SMILES |
C1CNCCC12C(=O)NCN2.Cl |
solubility |
not available |
Origin of Product |
United States |
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